molecular formula C11H12O3 B161245 (Indan-5-yloxy)-acetic acid CAS No. 1878-58-6

(Indan-5-yloxy)-acetic acid

Cat. No.: B161245
CAS No.: 1878-58-6
M. Wt: 192.21 g/mol
InChI Key: VJJPTBBOPNGSRR-UHFFFAOYSA-N
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Description

(Indan-5-yloxy)-acetic acid is an organic compound that features an indane moiety linked to an acetic acid group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Indan-5-yloxy)-acetic acid typically involves the reaction of indan-5-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of indan-5-ol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products:

    Oxidation: Formation of indan-5-carboxylic acid or indan-5-one.

    Reduction: Formation of indan-5-ylmethanol or indane.

    Substitution: Formation of various substituted indan derivatives.

Scientific Research Applications

(Indan-5-yloxy)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Indan-5-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Indan-5-ol: Shares the indane moiety but lacks the acetic acid group.

    Indan-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ether linkage.

    Indan-5-ylmethanol: Contains a hydroxyl group instead of the acetic acid moiety.

Uniqueness: (Indan-5-yloxy)-acetic acid is unique due to its ether linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJPTBBOPNGSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172089
Record name Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-58-6
Record name Acetic acid, (5-indanyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic strategy for producing dipeptide derivatives of (Indan-5-yloxy)-acetic acid?

A1: The research [] indicates that directly reacting the acetic carboxyl group of this compound with the amino group of the desired α- or β-dipeptide is a more efficient method than traditional sequential peptide condensation. This direct interaction leads to higher yields of the target dipeptide indan-1-one derivatives.

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